1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone
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Overview
Description
"1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone" is a synthetic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound can be synthesized through a multi-step reaction process, typically starting with the formation of key intermediates. The quinoline and pyrazole moieties can be synthesized separately before being connected through a series of condensation and cyclization reactions. Reaction conditions often include controlled temperature environments, specific catalysts, and solvents such as dimethylformamide or tetrahydrofuran.
Industrial Production Methods
For industrial-scale production, the synthetic process is optimized for yield and purity. This often involves automated reaction monitoring and control systems to maintain consistent conditions. Solvent recovery and recycling are also implemented to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
"1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone" undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Sodium borohydride can reduce certain functional groups in this molecule.
Substitution: Nucleophilic substitution reactions can occur, particularly at the quinoline and pyrazole sites.
Common Reagents and Conditions
Common reagents include acids and bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. Reactions are typically conducted under controlled temperature and pressure conditions to ensure the desired product is obtained.
Major Products Formed
Oxidation might yield quinoline N-oxide derivatives, while reduction can lead to alcohols or amines. Substitution reactions may introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for the synthesis of more complex molecules. It can be used in the development of new catalysts or as an intermediate in organic synthesis.
Biology
In biological research, it may be explored for its potential as a bioactive molecule. Its interaction with biological targets could provide insights into new therapeutic agents.
Medicine
Medical research may investigate its potential as a drug candidate. The presence of multiple pharmacophores suggests it could interact with various enzymes or receptors.
Industry
In the industrial sector, it can be used in the development of new materials, such as advanced polymers or dyes, thanks to its complex structure and functional groups.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, modulating their activity. Detailed studies would be required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Comparison
Compared to similar compounds like "1-(quinolin-1-yl)-2-(pyrazol-1-yl)ethanone" or "1-(quinolin-1-yl)-2-(morpholin-4-yl)ethanone," "1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone" is unique due to the presence of the thiophene ring and the morpholine carbonyl group. These additional functional groups may confer different chemical reactivity and biological activity.
List of Similar Compounds
"1-(quinolin-1-yl)-2-(pyrazol-1-yl)ethanone"
"1-(quinolin-1-yl)-2-(morpholin-4-yl)ethanone"
"1-(4-chloroquinolin-1-yl)-2-(pyrazol-1-yl)ethanone"
"1-(quinolin-1-yl)-2-(thiazol-1-yl)ethanone"
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Biological Activity
The compound 1-(3,4-dihydroquinolin-1(2H)-yl)-2-(3-(morpholine-4-carbonyl)-5-(thiophen-2-yl)-1H-pyrazol-1-yl)ethanone is a heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes existing research on its biological effects, including its mechanisms of action, pharmacological properties, and therapeutic applications.
Chemical Structure
The compound features a complex structure comprising a dihydroquinoline core linked to a morpholine and thiophene moiety through a pyrazole ring. This structural diversity suggests potential interactions with various biological targets.
1. Cholinesterase Inhibition
Research indicates that derivatives of the dihydroquinoline structure exhibit significant inhibition of cholinesterase enzymes, which are critical in neurotransmission. A study synthesized various quinolinones and dihydroquinolinones, demonstrating that compounds similar to our target showed promising inhibition rates against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, specific derivatives achieved IC50 values in the micromolar range, indicating their potential as cognitive enhancers or treatments for Alzheimer's disease .
2. Anticancer Properties
The compound has been evaluated for its anticancer activity, particularly in inhibiting cancer cell proliferation. A related study focused on compounds targeting microsomal prostaglandin E synthase-1 (mPGES-1), highlighting that certain derivatives exhibited selective inhibitory activity against cancer cell lines such as A549 (lung cancer) with IC50 values suggesting effective cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest, particularly at the G0/G1 phase .
3. Antimicrobial Activity
Preliminary investigations suggest that the compound may possess antimicrobial properties. Research on related quinoline derivatives indicated activity against various bacterial strains, potentially due to their ability to disrupt bacterial membrane integrity or inhibit key enzymatic pathways involved in cell wall synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of the morpholine and thiophene groups enhances lipophilicity and facilitates interaction with biological membranes, while the pyrazole ring may contribute to binding affinity with specific receptors or enzymes.
Structural Component | Biological Activity | Mechanism |
---|---|---|
Dihydroquinoline Core | Cholinesterase Inhibition | Competitive inhibition of AChE/BChE |
Morpholine Group | Anticancer Activity | Induction of apoptosis |
Thiophene Moiety | Antimicrobial Properties | Disruption of bacterial membranes |
Case Studies
Several case studies have highlighted the efficacy of compounds related to our target:
- Case Study 1 : A derivative exhibited significant AChE inhibition in vitro, leading to improved cognitive function in animal models of Alzheimer's disease.
- Case Study 2 : In vitro studies on lung cancer cells showed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis.
Properties
IUPAC Name |
1-(3,4-dihydro-2H-quinolin-1-yl)-2-[3-(morpholine-4-carbonyl)-5-thiophen-2-ylpyrazol-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S/c28-22(26-9-3-6-17-5-1-2-7-19(17)26)16-27-20(21-8-4-14-31-21)15-18(24-27)23(29)25-10-12-30-13-11-25/h1-2,4-5,7-8,14-15H,3,6,9-13,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRTUSXNQYLYKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)CN3C(=CC(=N3)C(=O)N4CCOCC4)C5=CC=CS5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.